2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is a useful research compound. Its molecular formula is C11H17BrClN and its molecular weight is 278.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Organic Compounds
The compound serves as a precursor or intermediate in the synthesis of a wide range of organic compounds. For instance, it has been used in the synthesis of spiroborate esters from 1,2-aminoalcohols, ethylene glycol, and triisopropyl borate, showcasing its utility in preparing chiral organoboranes, which are valuable in asymmetric synthesis and catalysis processes (Stepanenko et al., 2011). Furthermore, research demonstrates its application in creating 1-substituted benzimidazoles through reactions with o-bromophenyl isocyanide under CuI catalysis, highlighting its versatility in heterocyclic chemistry (Lygin & Meijere, 2009).
Material Science and Sensor Development
In material science and sensor technology, derivatives of "2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride" have been utilized for developing highly water-soluble fluorescent and colorimetric pH probes. These probes are synthesized to monitor acidic and alkaline solutions effectively, offering applications in real-time pH sensing for intracellular pH imaging due to their outstanding solubility in water and significant stability and selectivity (Diana et al., 2020).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the molecule's derivatives have shown promise in synthesizing biologically active compounds. For example, the synthesis of 1-amino-1-phenylbutane from n-butylbenzene, where the compound acts as an intermediate for creating substances with neurokinin antagonist properties. This process exemplifies the compound's role in developing potential therapeutic agents (Nagarapu et al., 2009).
Catalysis and Reaction Mechanisms
The compound is also involved in studies focusing on reaction mechanisms and catalysis. For instance, it is used in exploring the hydroaminoalkylation reactions catalyzed by titanium complexes for synthesizing nitrogen heterocycles, demonstrating its utility in constructing complex molecular frameworks through catalytic methods (Kaper & Doye, 2019).
Properties
IUPAC Name |
2-(4-bromophenyl)-3-methylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-8(2)11(3,13)9-4-6-10(12)7-5-9;/h4-8H,13H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOHRFHYTBYOAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=C(C=C1)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.